molecular formula C15H12N4O2 B5858767 N-[(2-hydroxy-5-methyl-1H-indol-3-yl)imino]pyridine-3-carboxamide

N-[(2-hydroxy-5-methyl-1H-indol-3-yl)imino]pyridine-3-carboxamide

Cat. No.: B5858767
M. Wt: 280.28 g/mol
InChI Key: JPXNWNWENYXMQT-UHFFFAOYSA-N
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Description

N-[(2-hydroxy-5-methyl-1H-indol-3-yl)imino]pyridine-3-carboxamide is a complex organic compound that features both indole and pyridine moieties. Indole derivatives are known for their significant biological activities and are commonly found in natural products and pharmaceuticals . The presence of the pyridine ring further enhances the compound’s potential for diverse chemical reactivity and biological interactions.

Properties

IUPAC Name

N-[(2-hydroxy-5-methyl-1H-indol-3-yl)imino]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N4O2/c1-9-4-5-12-11(7-9)13(15(21)17-12)18-19-14(20)10-3-2-6-16-8-10/h2-8,17,21H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPXNWNWENYXMQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC(=C2N=NC(=O)C3=CN=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-hydroxy-5-methyl-1H-indol-3-yl)imino]pyridine-3-carboxamide typically involves the condensation of 2-hydroxy-5-methyl-1H-indole-3-carbaldehyde with pyridine-3-carboxamide under acidic or basic conditions. Common reagents used in this synthesis include methanesulfonic acid (MsOH) and methanol (MeOH) for reflux reactions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors can also be considered to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[(2-hydroxy-5-methyl-1H-indol-3-yl)imino]pyridine-3-carboxamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted indoles, amines, and quinones, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N-[(2-hydroxy-5-methyl-1H-indol-3-yl)imino]pyridine-3-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[(2-hydroxy-5-methyl-1H-indol-3-yl)imino]pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to biological effects. The indole moiety is known to interact with multiple receptors, while the pyridine ring can enhance binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(2-hydroxy-5-methyl-1H-indol-3-yl)imino]pyridine-3-carboxamide is unique due to the presence of both indole and pyridine moieties, which confer a combination of biological activities and chemical reactivity not found in simpler analogs.

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